3-Bromo-2-cyano-6-nitrobenzoic acid
Overview
Description
3-Bromo-2-cyano-6-nitrobenzoic acid is a yellow crystalline powder commonly used in various fields of scientific research, including medical, environmental, and industrial research. This compound is known for its unique chemical structure, which includes a bromine atom, a cyano group, and a nitro group attached to a benzoic acid core.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-2-cyano-6-nitrobenzoic acid typically involves multiple steps, starting from commercially available precursors. One common synthetic route involves the bromination of 2-cyano-6-nitrobenzoic acid under controlled conditions. The reaction is usually carried out in the presence of a brominating agent such as bromine or N-bromosuccinimide (NBS) in an organic solvent like acetic acid or dichloromethane. The reaction conditions, including temperature and reaction time, are carefully optimized to achieve high yields and purity of the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is typically optimized for cost-effectiveness, scalability, and environmental considerations. Advanced techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and reduce waste.
Chemical Reactions Analysis
Types of Reactions
3-Bromo-2-cyano-6-nitrobenzoic acid undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.
Oxidation Reactions: The cyano group can be oxidized to a carboxylic acid under strong oxidative conditions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and alkoxides. The reactions are typically carried out in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Reduction Reactions: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are commonly used. The reactions are usually performed in solvents like ethanol or methanol.
Oxidation Reactions: Strong oxidizing agents like potassium permanganate or chromium trioxide are used, often in acidic or basic aqueous solutions.
Major Products Formed
Substitution Reactions: Products include various substituted benzoic acids, depending on the nucleophile used.
Reduction Reactions: The major product is 3-Bromo-2-cyano-6-aminobenzoic acid.
Oxidation Reactions: The major product is 3-Bromo-2-carboxy-6-nitrobenzoic acid.
Scientific Research Applications
3-Bromo-2-cyano-6-nitrobenzoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is used in the study of enzyme inhibition and protein-ligand interactions.
Medicine: Research into its derivatives has shown potential in developing new pharmaceuticals, particularly in the areas of anti-inflammatory and anticancer agents.
Industry: It is used in the development of new materials, including polymers and dyes, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 3-Bromo-2-cyano-6-nitrobenzoic acid and its derivatives often involves interactions with specific molecular targets, such as enzymes or receptors. The bromine, cyano, and nitro groups can participate in various types of chemical interactions, including hydrogen bonding, van der Waals forces, and covalent bonding. These interactions can modulate the activity of the target molecules, leading to the observed biological effects .
Comparison with Similar Compounds
Similar Compounds
2-Bromo-3-nitrobenzoic acid: Similar in structure but lacks the cyano group, which can significantly alter its chemical reactivity and biological activity.
3-Bromo-4-nitrobenzoic acid:
Uniqueness
3-Bromo-2-cyano-6-nitrobenzoic acid is unique due to the presence of all three functional groups (bromine, cyano, and nitro) on the benzoic acid core. This combination of functional groups provides a unique set of chemical properties, making it a valuable compound in various fields of research and industry.
Properties
IUPAC Name |
3-bromo-2-cyano-6-nitrobenzoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H3BrN2O4/c9-5-1-2-6(11(14)15)7(8(12)13)4(5)3-10/h1-2H,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMQWIJJVNDEKIW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1[N+](=O)[O-])C(=O)O)C#N)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H3BrN2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.02 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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